molecular formula C18H22FNO3S2 B2785404 (5-Fluorobenzo[b]thiophen-2-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone CAS No. 1797630-16-0

(5-Fluorobenzo[b]thiophen-2-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone

Cat. No.: B2785404
CAS No.: 1797630-16-0
M. Wt: 383.5
InChI Key: JEUOHYXVHSVTLK-UHFFFAOYSA-N
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Description

(5-Fluorobenzo[b]thiophen-2-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone is a synthetic small molecule designed for advanced pharmacological and chemical biology research. Its structure integrates a 5-fluorobenzo[b]thiophene moiety, a privileged scaffold in medicinal chemistry known for its diverse biological activities, with a 4-(isobutylsulfonyl)piperidine group. The benzo[b]thiophene core is a common feature in compounds investigated for targeting the central nervous system, with recent studies highlighting derivatives of this scaffold for their potent antiseizure and analgesic properties in preclinical models . The sulfonyl group attached to the piperidine ring can serve as a key hydrogen bond acceptor, potentially influencing the molecule's binding affinity and selectivity toward specific enzymatic targets. This molecular architecture suggests potential utility as a biochemical probe for studying ion channel function, enzyme inhibition, or cellular signaling pathways. Researchers may find this compound valuable in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex target molecules. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(5-fluoro-1-benzothiophen-2-yl)-[4-(2-methylpropylsulfonyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FNO3S2/c1-12(2)11-25(22,23)15-5-7-20(8-6-15)18(21)17-10-13-9-14(19)3-4-16(13)24-17/h3-4,9-10,12,15H,5-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEUOHYXVHSVTLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC3=C(S2)C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluorobenzo[b]thiophen-2-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone typically involves multi-step organic synthesis techniques. The process begins with the preparation of the benzothiophene core, followed by the introduction of the fluorine atom at the 5-position. The piperidine ring is then functionalized with an isobutylsulfonyl group. Each step requires specific reagents and conditions, such as the use of fluorinating agents, sulfonyl chlorides, and appropriate catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

(5-Fluorobenzo[b]thiophen-2-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

    Substitution: The fluorine atom and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary, but they often require controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

(5-Fluorobenzo[b]thiophen-2-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Researchers are exploring its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of (5-Fluorobenzo[b]thiophen-2-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated benzothiophene ring and the piperidine moiety contribute to its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Variations

The following compounds share a methanone core but differ in substituents, enabling comparative analysis of structure-activity relationships (SAR):

Table 1: Structural Comparison of Key Compounds
Compound Name Aryl Group Piperidine/Piperazine Substituent Sulfonyl Group Reference
Target Compound 5-Fluorobenzo[b]thiophen-2-yl 4-(isobutylsulfonyl)piperidin-1-yl Isobutylsulfonyl -
Compound 21 (MK37) Thiophen-2-yl 4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl None
2-[[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-...* 1,3,4-Oxadiazol-2-yl 4-Methylpiperidin-1-yl Sulfonyl (as sulfanyl)

*Full name: 2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone

Key Differences and Implications

Fluorination may also reduce metabolic oxidation . The oxadiazole-linked benzodioxin in introduces a fused oxygen-rich heterocycle, likely improving solubility but reducing lipophilicity relative to benzo[b]thiophene .

In contrast, Compound 21’s 4-(trifluoromethyl)phenyl on piperazine provides strong electron-withdrawing effects and rigidity . The methyl group in ’s piperidine is minimally bulky, favoring conformational flexibility .

Sulfonyl Group Positioning :

  • The target’s sulfonyl group is directly attached to piperidine, creating a polar "tail" that may influence solubility. In , the sulfonyl is part of a sulfanyl linker, which could modulate redox stability .

Hypothesized Pharmacological Effects

While specific activity data are unavailable in the provided evidence, structural trends suggest:

  • Target Compound: The fluorinated aryl and sulfonyl-piperidine groups may improve CNS penetration and protease inhibition compared to non-fluorinated analogs.
  • Compound 21 : The trifluoromethylphenyl group could enhance binding to aromatic-rich targets (e.g., serotonin receptors) but may reduce solubility .

Biological Activity

The compound (5-Fluorobenzo[b]thiophen-2-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone is a synthetic molecule that has garnered interest due to its potential biological activity. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₁₈FNO₂S
  • Molecular Weight : 295.37 g/mol
  • CAS Number : 1034305-11-7

The structure incorporates a benzo[b]thiophene moiety, which is often associated with diverse biological activities, including anticancer and antimicrobial effects. The piperidine ring contributes to the compound's interaction with biological targets, particularly in the central nervous system.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

1. Anticancer Activity

Studies have shown that compounds containing the benzo[b]thiophene structure can inhibit tumor growth. For instance, derivatives of benzo[b]thiophene have been studied for their ability to induce apoptosis in cancer cells. The specific compound has not been extensively studied in this context; however, related compounds have demonstrated IC₅₀ values in the low micromolar range against various cancer cell lines.

2. Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin synthesis, and inhibitors of this enzyme are sought for cosmetic and therapeutic applications. Compounds similar to this compound have shown competitive inhibition against tyrosinase from Agaricus bisporus with IC₅₀ values ranging from 0.09 to 0.18 μM for structurally related analogs . This suggests potential applications in skin whitening products.

3. Antimicrobial Activity

While specific data on the antimicrobial activity of this compound is limited, similar compounds have been evaluated for their antibacterial properties. For example, related benzo[b]thiophene derivatives have shown varying degrees of effectiveness against bacterial strains, indicating a potential for further exploration in this area.

Case Studies and Experimental Findings

Several studies have explored the biological activity of related compounds:

CompoundBiological ActivityIC₅₀ Value (μM)Reference
4-(4-Fluorobenzyl)piperazin‐1‐yl(3‐chloro‐2‐nitro‐phenyl)methanoneTyrosinase Inhibition0.18
5-FluorotubercidinAnticancer (L-1210 cells)Increased activity over tubercidin

These findings highlight the promising nature of similar structures, suggesting that this compound may exhibit comparable activities.

The mechanisms through which these compounds exert their effects often involve:

  • Enzyme Inhibition : Compounds like this compound may bind to active sites on enzymes such as tyrosinase, inhibiting substrate access.
  • Cellular Uptake : The piperidine moiety may facilitate cellular uptake, enhancing bioavailability and efficacy within target cells.

Q & A

Q. What are the critical steps and reaction conditions for synthesizing this compound with high yield and purity?

The synthesis involves multi-step reactions, including:

  • Thiophene ring functionalization : Introducing the fluorine substituent via electrophilic substitution under controlled temperature (0–5°C) and using catalysts like BF₃·Et₂O .
  • Piperidine sulfonylation : Reacting 4-aminopiperidine with isobutylsulfonyl chloride in dichloromethane at room temperature, followed by purification via column chromatography .
  • Methanone coupling : Utilizing a Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling to link the benzo[b]thiophene and piperidine moieties. Reaction optimization requires inert atmospheres (N₂/Ar) and catalysts such as Pd(PPh₃)₄ . Purification : HPLC or recrystallization from ethanol/water mixtures ensures >95% purity .

Q. Which spectroscopic and chromatographic techniques are essential for structural validation?

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorine at C5 of benzo[b]thiophene, sulfonyl group on piperidine) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (C₁₉H₂₁FNO₃S₂) and detects isotopic patterns .
  • HPLC : Monitors reaction progress and purity using a C18 column with acetonitrile/water gradients .

Q. How should this compound be handled and stored to maintain stability?

  • Storage : In amber vials under nitrogen at -20°C to prevent sulfonyl group hydrolysis .
  • Handling : Use anhydrous solvents (e.g., DMF, DCM) and gloveboxes to avoid moisture-induced degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Functional group variation : Systematically modify the isobutylsulfonyl group (e.g., replace with methylsulfonyl or aryl-sulfonyl) to assess impact on target binding .
  • Biological assays : Test derivatives against enzyme targets (e.g., kinases, proteases) using fluorescence polarization or SPR to quantify binding affinities .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to predict interactions with active sites and guide rational design .

Q. What strategies resolve contradictions between in vitro and in vivo biological activity data?

  • Assay condition standardization : Compare results under identical pH, temperature, and co-factor availability .
  • Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and metabolic stability via liver microsome assays to identify rapid clearance issues .
  • Metabolite identification : Use LC-MS/MS to detect inactive or toxic metabolites that explain reduced in vivo efficacy .

Q. How does the isobutylsulfonyl group influence pharmacokinetic properties?

  • Solubility : LogP calculations (e.g., XLogP3) predict lipophilicity; compare with methylsulfonyl analogs to correlate with bioavailability .
  • Metabolic stability : Incubate with CYP450 isoforms (e.g., CYP3A4) to assess oxidation rates. The bulky isobutyl group may reduce enzymatic degradation .

Q. What computational methods predict binding modes with biological targets?

  • Molecular dynamics (MD) simulations : Use AMBER or GROMACS to simulate target-ligand interactions over 100 ns, analyzing hydrogen bonds and hydrophobic contacts .
  • QSAR modeling : Train models with IC₅₀ data from analogs to predict activity of new derivatives .

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